Cytaramin

Description

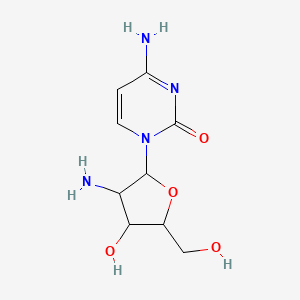

Cytaramin (generic name: Cytarabine) is a pyrimidine nucleoside analog primarily used in the treatment of acute myeloid leukemia (AML) and other hematologic malignancies . It functions as an antimetabolite by incorporating into DNA during the S-phase of cell division, thereby inhibiting DNA synthesis and promoting apoptosis in rapidly dividing cancer cells . Structurally, it is characterized as 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one, with a molecular formula of C₉H₁₃N₃O₅ . This compound is administered intravenously or intrathecally, with its pharmacokinetics marked by rapid plasma clearance and hepatic metabolism via cytidine deaminase .

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECRKKQKJNKYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytaramin is synthesized through a multi-step process that involves the conversion of cytosine to cytidine, followed by the introduction of an arabinose sugar moiety. The key steps include:

Conversion of Cytosine to Cytidine: Cytosine is reacted with ribose to form cytidine.

Introduction of Arabinose: The ribose moiety in cytidine is replaced with arabinose through a series of chemical reactions involving protection and deprotection steps.

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using optimized synthetic routes that ensure high yield and purity. The process involves:

Fermentation: Microbial fermentation is used to produce the precursor molecules.

Chemical Synthesis: The precursor molecules are chemically modified to produce this compound.

Purification: The final product is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cytaramin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert this compound to its inactive forms.

Substitution: Substitution reactions can modify the arabinose moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.

Reduction: Sodium borohydride and other reducing agents are used.

Substitution: Various nucleophiles are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include:

Oxidized Metabolites: Various oxidized forms of this compound.

Reduced Forms: Inactive forms of this compound.

Substituted Derivatives: Modified forms of this compound with different pharmacological properties.

Scientific Research Applications

Cytaramin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study nucleoside analogs and their interactions with DNA.

Medicine: Widely used in chemotherapy regimens for leukemia and lymphoma.

Industry: Utilized in the production of antiviral and immunosuppressant drugs.

Mechanism of Action

Cytaramin exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA synthesis. Once inside the cell, this compound is phosphorylated to its active triphosphate form, which is then incorporated into DNA. This incorporation disrupts DNA synthesis and repair, leading to cell death . The primary molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Table 1: Pharmacokinetic Comparison

Key Pharmacodynamic Differences

- This compound : Inhibits DNA polymerase, leading to chain termination during DNA synthesis .

- Mitoxantrone : Intercalates DNA and inhibits topoisomerase II, causing double-strand breaks .

- Fludarabine : Incorporates into RNA, disrupting RNA transcription and repair mechanisms .

Clinical Efficacy in Hematologic Malignancies

Biological Activity

Cytaramin, also known as P-D-arabinofuranosylcytosine, is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies to elucidate its mechanisms, efficacy, and therapeutic potential.

Chemical Structure and Synthesis

This compound is derived from uridine and is characterized by the presence of an arabinofuranosyl moiety. The synthesis of this compound involves specific chemical modifications to uridine, which enhance its biological activity. The process typically includes:

- Starting Material : Uridine

- Reagents : Various reagents are used to facilitate the conversion of uridine into this compound.

- Reaction Conditions : Conditions such as temperature, pH, and solvent choice are critical for successful synthesis.

Table 1: Synthesis Overview of this compound

| Step | Reagent/Condition | Description |

|---|---|---|

| 1 | Uridine | Base nucleoside |

| 2 | Chemical Reagents | Modifications to introduce arabinofuranosyl group |

| 3 | Reaction Conditions | Optimized for yield and purity |

Antitumor Activity

This compound exhibits significant antitumor activity, primarily through its mechanism as a nucleoside analog that interferes with DNA synthesis in cancer cells. It has been shown to be effective against various cancer cell lines, including leukemia and solid tumors.

Case Study: Leukemia Treatment

In a controlled study involving leukemia cell lines, this compound demonstrated:

- IC50 Values : The concentration required to inhibit cell growth by 50% was found to be in the low micromolar range.

- Mechanism of Action : this compound is incorporated into DNA during replication, leading to chain termination and apoptosis in rapidly dividing cancer cells.

Antiviral Activity

Research indicates that this compound also possesses antiviral properties. It has been tested against several viral infections, showing efficacy in inhibiting viral replication.

Study Findings

- In Vitro Studies : this compound displayed antiviral activity against herpes simplex virus (HSV) and other RNA viruses.

- Mechanism : Similar to its antitumor effects, it disrupts viral RNA synthesis.

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various bacterial strains. Its effectiveness varies based on the type of bacteria and the concentration used.

Summary of Antimicrobial Studies

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have indicated:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly through urine.

Toxicity Profile

While this compound demonstrates promising therapeutic effects, it also presents certain toxicity risks:

- Hematological Toxicity : Common side effects include myelosuppression.

- Gastrointestinal Effects : Nausea and vomiting are frequently reported.

Q & A

How should researchers design a reproducible experimental protocol for synthesizing Cytaramin?

To ensure reproducibility, experimental protocols must include detailed descriptions of reagents (e.g., purity, suppliers), reaction conditions (temperature, pH, catalysts), and purification methods. Follow guidelines from scientific journals, such as specifying synthetic steps in chronological order and validating outcomes using techniques like NMR or HPLC . For novel synthesis routes, provide step-by-step characterization data, including yield calculations and spectral analysis, to enable independent replication .

What statistical approaches are recommended for analyzing this compound’s dose-response relationships in preclinical studies?

Use parametric tests (e.g., ANOVA with post-hoc corrections) for normally distributed data or non-parametric equivalents (e.g., Kruskal-Wallis) for skewed distributions. Include dose-response curve modeling (e.g., sigmoidal Emax models) to estimate EC50 values. Validate assumptions through residual analysis and power calculations to ensure sample sizes are sufficient to detect biologically relevant effects . For multi-arm studies, apply false discovery rate (FDR) adjustments to mitigate Type I errors .

How can researchers validate this compound’s structural integrity and purity?

Combine orthogonal analytical methods:

- Chromatography : HPLC or UPLC with >95% purity thresholds.

- Spectroscopy : NMR (¹H, ¹³C) for structural confirmation and mass spectrometry for molecular weight verification.

- Thermal analysis : Differential scanning calorimetry (DSC) to assess crystallinity and stability.

Document all parameters (e.g., column type, solvent gradients) and compare results against certified reference standards when available .

What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

First, assess methodological differences:

- Bioavailability : Use pharmacokinetic studies to compare in vitro concentrations with achievable plasma levels in vivo .

- Metabolic stability : Perform liver microsome assays to identify metabolites that may alter efficacy .

If contradictions persist, employ in silico modeling (e.g., physiologically based pharmacokinetic models) to simulate tissue-specific exposure or conduct transcriptomic profiling to identify compensatory pathways in vivo .

How should researchers analyze conflicting mechanistic data on this compound’s target engagement?

Adopt a multi-modal validation framework:

- Biochemical assays : Measure direct binding (e.g., surface plasmon resonance).

- Genetic knockdown : Use siRNA/CRISPR to confirm target dependency.

- Proteomic profiling : Identify off-target interactions via affinity purification-mass spectrometry.

Triangulate findings with computational docking studies to evaluate binding affinity predictions . Document all contradictory results transparently and propose hypotheses (e.g., tissue-specific target expression) for further testing .

What methodologies integrate multi-omics data to elucidate this compound’s therapeutic pathways?

Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines:

- Pathway enrichment analysis : Tools like DAVID or Metascape to identify dysregulated pathways.

- Network pharmacology : Construct protein-protein interaction networks (e.g., STRING) to map this compound’s polypharmacology.

- Machine learning : Train classifiers to predict synergistic drug combinations or resistance mechanisms. Validate findings with functional assays (e.g., gene overexpression/knockout) .

How can researchers optimize experimental controls for this compound’s cytotoxicity assays?

Include:

- Positive controls : Known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.

- Vehicle controls : Match solvent concentrations used in this compound treatments.

- Cell viability normalization : Use ATP-based assays (e.g., CellTiter-Glo) alongside microscopy to confirm results. For 3D models (e.g., spheroids), incorporate stromal co-cultures to mimic tumor microenvironments .

What frameworks address ethical considerations in this compound’s translational research?

Follow institutional review board (IRB) protocols for animal/human studies. For preclinical data, adhere to ARRIVE guidelines for reporting animal experiments, including randomization, blinding, and sample size justification. In clinical trials, pre-register hypotheses on platforms like ClinicalTrials.gov to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.